molecular formula C11H19NO3 B14023662 Tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate

Tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate

Cat. No.: B14023662
M. Wt: 213.27 g/mol
InChI Key: WXYOENHAXJAXBI-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a formyl group, a methyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.

    Methylation: The methyl group can be added through a methylation reaction using methyl iodide or a similar reagent.

    Esterification: The tert-butyl ester is formed through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as a reactive site for nucleophilic attack, while the tert-butyl ester provides steric hindrance, influencing the compound’s reactivity and selectivity. The pyrrolidine ring contributes to the compound’s overall stability and conformation.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S,5R)-2-formyl-5-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    Tert-butyl (2S,5R)-2-formyl-5-phenylpyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness

Tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate is unique due to the combination of its substituents, which confer specific reactivity and steric properties. The presence of the tert-butyl ester enhances its stability and resistance to hydrolysis, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (2S,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9+/m1/s1

InChI Key

WXYOENHAXJAXBI-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C=O

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.